2-Ethoxy-5-methyl-2H-benzo[d]imidazole
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Overview
Description
2-Ethoxy-5-methyl-2H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of an ethoxy group at the 2-position and a methyl group at the 5-position of the benzimidazole ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-5-methyl-2H-benzo[d]imidazole typically involves the cyclization of appropriate precursors. One common method is the reaction of o-phenylenediamine with ethyl acetoacetate under acidic conditions, followed by cyclization and subsequent methylation. The reaction conditions often include the use of a strong acid like hydrochloric acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-5-methyl-2H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy and methyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of benzimidazole derivatives with oxidized side chains.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of halogenated or other substituted benzimidazole derivatives.
Scientific Research Applications
2-Ethoxy-5-methyl-2H-benzo[d]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-Ethoxy-5-methyl-2H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways depend on the specific biological context and the target molecules involved .
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzimidazole: Lacks the ethoxy group, resulting in different chemical properties.
5-Ethoxybenzimidazole: Lacks the methyl group, leading to variations in biological activity.
2-Ethoxybenzimidazole: Similar structure but without the methyl group, affecting its reactivity and applications.
Uniqueness
2-Ethoxy-5-methyl-2H-benzo[d]imidazole is unique due to the presence of both ethoxy and methyl groups, which confer distinct chemical and biological properties. This combination of functional groups enhances its potential as a versatile compound in various scientific and industrial applications .
Properties
Molecular Formula |
C10H12N2O |
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Molecular Weight |
176.21 g/mol |
IUPAC Name |
2-ethoxy-5-methyl-2H-benzimidazole |
InChI |
InChI=1S/C10H12N2O/c1-3-13-10-11-8-5-4-7(2)6-9(8)12-10/h4-6,10H,3H2,1-2H3 |
InChI Key |
SVENEDFCSBDYPR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1N=C2C=CC(=CC2=N1)C |
Origin of Product |
United States |
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